1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE
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Overview
Description
1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE is an organic compound with a complex structure that includes a pyrrolidine ring and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Butynyl Group: This step involves the addition of a butynyl group to the pyrrolidine ring, often using reagents such as alkynes and catalysts.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL CHLORIDE
- 1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL BROMIDE
Uniqueness
1,1-DIMETHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(14)15-12(2,3)7-6-10-13-8-4-5-9-13/h4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHYBWFSWJBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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